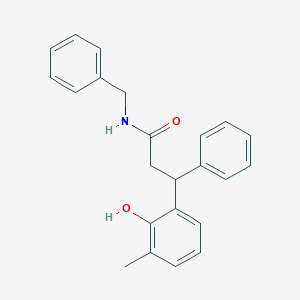![molecular formula C22H26N2O3 B6080968 2-(2-methyl-3-furoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6080968.png)
2-(2-methyl-3-furoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methyl-3-furoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one, commonly known as MDL-100,907, is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior.
作用機序
MDL-100,907 is a selective antagonist of the dopamine D4 receptor, which belongs to the family of G protein-coupled receptors. It binds to the receptor and prevents the activation of downstream signaling pathways, which leads to the inhibition of the dopamine D4 receptor-mediated effects. The exact mechanism of action of MDL-100,907 is not fully understood, but it is believed to involve the modulation of the activity of the G protein-coupled receptor kinase (GRK) and the arrestin proteins.
Biochemical and Physiological Effects:
MDL-100,907 has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce the locomotor activity and the stereotypic behavior induced by dopamine D4 receptor agonists. It has also been shown to inhibit the conditioned place preference induced by drugs of abuse such as cocaine and amphetamine. MDL-100,907 has been shown to enhance the cognitive function and the social behavior in animal models of schizophrenia and autism.
実験室実験の利点と制限
MDL-100,907 has several advantages for lab experiments. It is a well-established compound with a known mechanism of action and a high degree of selectivity for the dopamine D4 receptor. It is also relatively stable and easy to handle. However, there are also some limitations to the use of MDL-100,907 in lab experiments. It has a relatively short half-life in vivo, which limits its usefulness in long-term studies. It also has a relatively low bioavailability, which requires the use of high doses to achieve the desired effects.
将来の方向性
There are several future directions for the use of MDL-100,907 in scientific research. One direction is to investigate the role of the dopamine D4 receptor in the regulation of mood and emotion in animal models of depression and anxiety. Another direction is to explore the potential therapeutic applications of MDL-100,907 in the treatment of psychiatric disorders such as schizophrenia and autism. Finally, there is a need to develop more potent and selective antagonists of the dopamine D4 receptor that can overcome the limitations of MDL-100,907.
合成法
MDL-100,907 can be synthesized by the reaction of 2-(2-methyl-3-furoyl)acetic acid with 1-(2-phenylethyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to form the final compound. The synthesis of MDL-100,907 has been reported in several scientific journals and is well-established.
科学的研究の応用
MDL-100,907 has been extensively used in scientific research as a tool to study the role of the dopamine D4 receptor in various physiological and pathological processes. It has been shown to be effective in blocking the dopamine D4 receptor-mediated effects in animal models of schizophrenia, depression, and addiction. MDL-100,907 has also been used to investigate the role of the dopamine D4 receptor in the regulation of cognitive function, emotion, and social behavior.
特性
IUPAC Name |
2-(2-methylfuran-3-carbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-17-19(9-15-27-17)20(25)24-14-11-22(16-24)10-5-12-23(21(22)26)13-8-18-6-3-2-4-7-18/h2-4,6-7,9,15H,5,8,10-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOYHLNYWLHEDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC3(C2)CCCN(C3=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylfuran-3-carbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6080885.png)
![4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B6080895.png)
![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6080907.png)

![N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6080934.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B6080940.png)
![(4-chlorophenyl)[5-methyl-2-(methylamino)phenyl]methanone](/img/structure/B6080944.png)


![N-(2-fluorophenyl)-2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6080976.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B6080977.png)
![N-({1-[2-(2H-1,2,3-benzotriazol-2-yl)acetyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6080983.png)
![4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B6080986.png)
![N-(4-ethoxyphenyl)-2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]-1,3-thiazolidine-3-carbothioamide](/img/structure/B6080997.png)